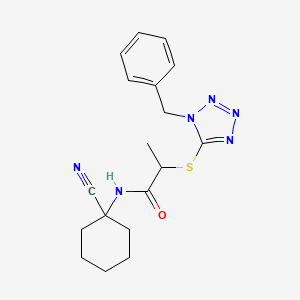

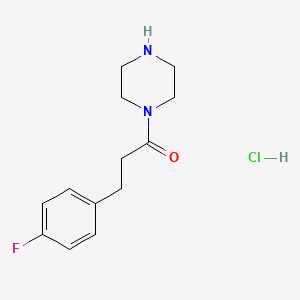

![molecular formula C18H20N2O4S B2520871 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide CAS No. 922133-41-3](/img/structure/B2520871.png)

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to its multifaceted chemical structure. The presence of a benzo[b][1,4]oxazepine core and a sulfonamide group suggests potential for interaction with various biological targets, including enzymes like carbonic anhydrases, as indicated by related compounds in the literature .

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step reactions, including N-alkylation, intramolecular cyclization, and aminohydroxylation. For instance, the N-alkylation of 2-azidobenzenesulfonamide has been shown to lead to precursors for the synthesis of heterocyclic compounds, which could be relevant to the synthesis of the target molecule . Additionally, the base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines represents another potential synthetic route for creating advanced intermediates towards nitrogenous heterocycles .

Molecular Structure Analysis

The molecular structure of the compound is likely to be characterized by the presence of a benzo[b][1,4]oxazepine ring, which is a seven-membered heterocycle containing both oxygen and nitrogen atoms. This structural motif is known to be a key feature in molecules with potential therapeutic applications, as it can interact with biological targets through various modes of binding .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the sulfonamide group, which is a versatile functional group known to participate in various chemical reactions. For example, sulfonamides can undergo reactions with bis-electrophilic phenols to form polycyclic structures such as [1,4]oxazepines, which are potent inhibitors of carbonic anhydrases . The reactivity of the sulfonamide group can also be exploited in the synthesis of other heterocyclic compounds, as demonstrated by the formation of benzotriazinones and quinazolinones from 2-azidobenzamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the benzo[b][1,4]oxazepine ring could confer rigidity to the molecule, potentially affecting its solubility and permeability. Sulfonamide-containing compounds often exhibit poor water solubility, which can be a challenge for drug formulation but can be addressed through chemical modifications . The electronic properties of the aromatic sulfonamide could also influence the compound's ability to interact with biological targets, such as enzymes and receptors .

Scientific Research Applications

Synthesis and Structural Studies

- A series of benzimidazole-tethered oxazepine heterocyclic hybrids, closely related to the specified compound, were synthesized and studied using spectroscopic and X-ray diffraction methods. These compounds exhibited potential for nonlinear optical (NLO) applications, highlighted by the favorable properties of Compound 9 (Almansour et al., 2016).

Novel Fused Oxazapolyheterocycles

- Synthesis of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a unique representative of pyrrole-fused dibenzo[b,f][1, 4]oxazepines, was achieved. This nonplanar oxazapolyheterocycle demonstrated strong blue emission in dichloromethane, suggesting potential applications in photophysical studies (Petrovskii et al., 2017).

Ring-Expansion in Cyclization

- A study showed that the attempted cyclization of a related compound led to an unusual ring-expansion process, resulting in a spiroepoxide compound of potential interest to medicinal chemists (Kolluri et al., 2018).

Carbonic Anhydrase Inhibitors

- Research on [1,4]oxazepine-based primary sulfonamides revealed strong inhibition of human carbonic anhydrases, indicating potential therapeutic applications. The primary sulfonamide functionality in these compounds played a dual role in ring construction and enzyme binding (Sapegin et al., 2018).

Antimicrobial and Anticancer Properties

- Synthesis and characterization of 4-amino quinazoline sulfonamide derivatives, including compounds similar to the one , revealed moderate antibacterial activity against certain bacterial strains and fungal infections. These compounds also showed some anticancer potential (Kumar et al., 2018).

properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-12-4-7-14(8-5-12)25(22,23)20-13-6-9-16-15(10-13)19-17(21)18(2,3)11-24-16/h4-10,20H,11H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDABMATXOXYPEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

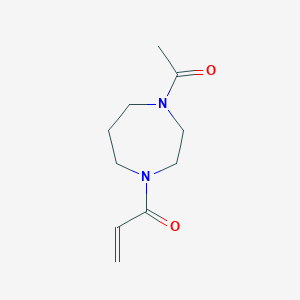

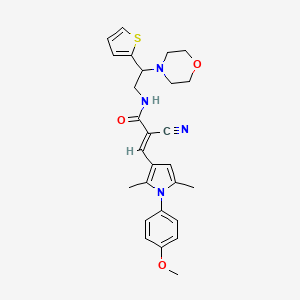

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea](/img/structure/B2520789.png)

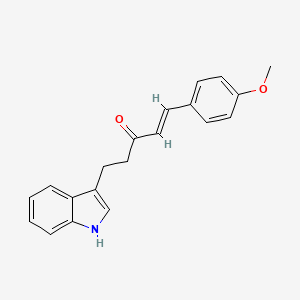

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2520792.png)

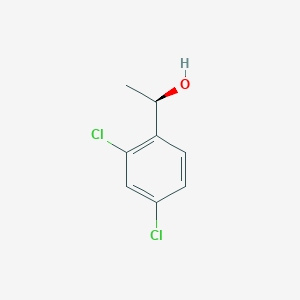

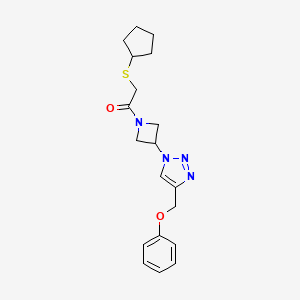

![2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2520794.png)

![1-[3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl]prop-2-en-1-one](/img/structure/B2520800.png)

![3-(2-methoxyphenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2520801.png)

![6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine](/img/structure/B2520803.png)

![6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2520811.png)